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molecular formula C13H20N2O B8484994 3-(Aminomethyl)-1-benzylpiperidin-4-ol

3-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No. B8484994
M. Wt: 220.31 g/mol
InChI Key: VMMZFPZMISQAMO-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A suspension of 4-hydroxy-1-(phenylmethyl)-3-piperidinecarboxamide (5.62 g, 23.9 mmol) in THF (65 mL) was treated dropwise with borane-methyl sulphide complex (2M solution in THF, 26.4 mL, 52.8 mmol). After stirring for 0.5 h at room temperature, the reaction mixture was heated at 80° C. for 1.5 h. Methanol (16 mL) was added and heating continued for 0.5 h. The mixture was evaporated and the residue was chromatographed on silica gel, eluting with 10-30% (2M ammonia/methanol)/dichloromethane to give the product (2.67 g, 51%).
Name
4-hydroxy-1-(phenylmethyl)-3-piperidinecarboxamide
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH:3]1[C:15]([NH2:17])=O.B.CSC.CO>C1COCC1>[NH2:17][CH2:15][CH:3]1[CH:2]([OH:1])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4]1 |f:1.2|

Inputs

Step One
Name
4-hydroxy-1-(phenylmethyl)-3-piperidinecarboxamide
Quantity
5.62 g
Type
reactant
Smiles
OC1C(CN(CC1)CC1=CC=CC=C1)C(=O)N
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.4 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10-30% (2M ammonia/methanol)/dichloromethane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NCC1CN(CCC1O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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